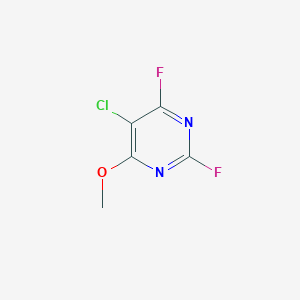

5-Chloro-2,4-difluoro-6-methoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental scaffold in chemistry due to its presence in a vast number of biologically active molecules and its versatility in synthesis. numberanalytics.com These six-membered rings, containing two nitrogen atoms at positions 1 and 3, are crucial components of natural and synthetic compounds that exhibit a wide array of biological activities. nih.gov The pyrimidine motif is central to the structure of nucleic acids, forming the basis for the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. numberanalytics.comignited.in This inherent biological relevance allows pyrimidine derivatives to readily interact with enzymes and other cellular components. nih.gov

In the realm of drug discovery, compounds incorporating the pyrimidine core have demonstrated significant therapeutic potential, leading to the development of drugs with anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.govtandfonline.com The adaptability of the pyrimidine ring allows for functionalization at various positions, making it a versatile building block for medicinal chemists aiming to develop novel therapeutic agents. numberanalytics.com The continuous exploration of pyrimidine scaffolds is a thriving area of research, with a constant stream of new synthetic methods and applications emerging. tandfonline.com

Role of Halogen and Methoxy (B1213986) Substituents in Pyrimidine Reactivity and Properties

The introduction of substituents, such as halogens and methoxy groups, onto the pyrimidine ring dramatically influences its chemical reactivity and physical properties. These modifications are a key strategy in medicinal chemistry to fine-tune the characteristics of a molecule for a specific biological target.

Halogen atoms, particularly fluorine and chlorine, are highly electronegative. Their presence on the pyrimidine ring reduces the electron density of the aromatic system. ontosight.ai This electronic alteration affects the molecule's reactivity, particularly in electrophilic substitution reactions. csu.edu.au Furthermore, halogenation can increase a molecule's lipophilicity, which may enhance its ability to penetrate biological membranes. ontosight.ai

The methoxy group (-OCH₃) is another prevalent substituent found in many natural products and synthetic drugs. nih.gov It can significantly impact a molecule's physicochemical properties, ligand-target binding interactions, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The methoxy group can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule. Its role in synthesis is also significant, as demonstrated by the use of methoxy-substituted pyrimidines in cross-coupling reactions to build more complex molecular architectures. nih.gov

| Substituent | General Effect on Pyrimidine Ring | Impact on Properties |

|---|---|---|

| Halogens (e.g., F, Cl) | Reduces electron density (electron-withdrawing). ontosight.ai | Alters chemical reactivity; Increases lipophilicity. ontosight.aicsu.edu.au |

| Methoxy (-OCH₃) | Can act as an electron-donating group via resonance. | Influences binding, physicochemical properties, and metabolic stability. nih.gov |

Overview of Fluorinated Pyrimidines in Organic Synthesis

Fluorinated pyrimidines are a particularly important subclass of halogenated heterocycles, with significant applications in medicinal chemistry and agrochemicals. ontosight.aiwjarr.com The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can confer enhanced metabolic stability, increased binding affinity, and improved bioavailability to parent compounds. ontosight.ai

The synthesis of fluorinated pyrimidines can be achieved through various methods, including electrophilic fluorination and nucleophilic aromatic substitution on a pre-existing pyrimidine ring. ontosight.ai One of the most prominent examples of a fluorinated pyrimidine is 5-Fluorouracil (B62378) (5-FU), a cornerstone of cancer chemotherapy for decades. nih.govnih.gov It functions by interfering with DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. nih.gov Beyond 5-FU, a diverse range of fluorinated pyrimidines have been developed for various therapeutic purposes, including antifungal and antiviral agents. ontosight.aiwjarr.com Their utility also extends to tools for chemical biology, such as in positron emission tomography (PET) imaging, where fluorine-18 (B77423) labeled pyrimidines are used as tracers. ontosight.ai

| Fluorinated Pyrimidine Example | Primary Application Area | Reference |

|---|---|---|

| 5-Fluorouracil (5-FU) | Anticancer Chemotherapy | nih.govnih.gov |

| Flucytosine | Antifungal Agent | wjarr.com |

Propriétés

IUPAC Name |

5-chloro-2,4-difluoro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHGWCOMBBTXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545453 | |

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27265-89-0 | |

| Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 5 Chloro 2,4 Difluoro 6 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for halogenated pyrimidines. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups, such as the ring nitrogens and halogen substituents, which can delocalize the negative charge. libretexts.org

The pyrimidine (B1678525) ring of the title compound is highly activated towards SNAr attack due to the cumulative electron-withdrawing effects of the two ring nitrogens and the halogen atoms at the C2, C4, and C5 positions. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org Consequently, the leaving group ability of halogens follows an order that reflects the electronegativity and ability to stabilize the transition state through inductive effects, which is F > Cl > Br > I. This is the reverse of the trend seen in SN2 reactions.

For 5-Chloro-2,4-difluoro-6-methoxypyrimidine, nucleophilic attack is expected to occur preferentially at the C2 or C4 positions, leading to the displacement of a fluoride (B91410) ion. The fluorine atoms at these positions are significantly activated by being ortho and para to the ring nitrogens, which effectively stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com The chlorine atom at the C5 position is generally not susceptible to SNAr displacement as it is meta to the ring nitrogens, and thus the intermediate lacks the same degree of resonance stabilization.

The methoxy (B1213986) group at the C6 position plays a critical role in directing the regioselectivity of nucleophilic attack. As an electron-donating group (EDG) through resonance, the methoxy group increases the electron density of the pyrimidine ring, particularly at the ortho (C5) and para (C4) positions. This effect would typically deactivate the ring towards nucleophilic attack. However, in polysubstituted, electron-deficient systems, its influence is more nuanced.

Computational studies on the analogous 2,4-dichloro-6-methoxypyrimidine (B105707) have shown that the presence of a C6-methoxy group can reverse the typical C4 selectivity observed in 2,4-dichloropyrimidines, favoring substitution at the C2 position. wuxiapptec.com This is because the electron-donating effect of the methoxy group has a more pronounced deactivating effect at the C4 (para) position than at the C2 (meta) position. Quantum mechanical analysis indicates that while the Lowest Unoccupied Molecular Orbital (LUMO) lobes are similar in size at C2 and C4, the transition state energy for nucleophilic attack is lower at the C2 position. wuxiapptec.com

Applying this principle to this compound, the C6-methoxy group is expected to favor nucleophilic substitution at the C2 position over the C4 position. Sterically, the methoxy group is relatively small and is not expected to significantly hinder the approach of nucleophiles to the adjacent C5 or the more distant C2 and C4 positions.

In reactions with various primary and secondary amines, 5-chloro-2,4,6-trifluoropyrimidine (B1583448) typically yields a mixture of isomers, with the major product resulting from substitution at the C4 position and the minor product from attack at the C2 position. nih.govsemanticscholar.org This selectivity is influenced by a combination of electronic and steric factors. The C4 position is electronically favored for attack in many fluorinated pyrimidines, but this is balanced by the steric influence of the C5-chloro group. nih.gov

| Nucleophile | Product Ratio (4-substituted : 2-substituted) | Isolated Yield of Major Product (%) |

|---|---|---|

| Ammonia (B1221849) | 4 : 1 | 65 |

| Aniline | 10 : 1 | 72 |

| 4-Fluoroaniline | 12 : 1 | 81 |

| Benzylamine | 8 : 1 | 75 |

| Morpholine | 6 : 1 | 88 |

| Piperidine | 5 : 1 | 85 |

Based on the directing effect of the methoxy group discussed in section 3.1.2, it is predicted that the reaction of this compound with nitrogen nucleophiles would show a different regiochemical outcome. The electron-donating nature of the methoxy group would likely shift the selectivity to favor substitution at the C2 position, resulting in a higher proportion of the 2-amino-5-chloro-4-fluoro-6-methoxypyrimidine product compared to the analogous reactions with 5-chloro-2,4,6-trifluoropyrimidine.

Electrophilic Substitution Reactions on the Pyrimidine Ring (e.g., at C5 position)

Electrophilic aromatic substitution (EAS) is generally difficult on pyrimidine rings. The presence of two electronegative nitrogen atoms makes the ring π-deficient and thus highly deactivated towards attack by electrophiles. masterorganicchemistry.com The additional presence of strongly deactivating fluorine and chlorine atoms on this compound further reduces the ring's nucleophilicity.

If an electrophilic substitution were to occur, the C5 position is the most likely site of reaction, as it is the most electron-rich carbon in the pyrimidine nucleus and is activated by the adjacent C6-methoxy group. However, such reactions would likely require harsh conditions and forcing reagents. There are no specific examples of electrophilic substitution reactions on this compound reported in the scientific literature, underscoring the challenge of performing this type of transformation on such a deactivated heterocyclic system.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are frequently applied to heteroaromatic halides.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a versatile method for C-C bond formation. nih.gov The regioselectivity of Suzuki couplings on polyhalogenated heterocycles is determined by the relative ease of the palladium catalyst's oxidative addition into the carbon-halogen bond. baranlab.org The general reactivity trend for halogens in this step is I > Br > OTf > Cl >> F. harvard.edu

For this compound, there are three potential sites for Suzuki coupling: the C-F bonds at C2 and C4, and the C-Cl bond at C5. Based on the general reactivity trend, oxidative addition would be expected to occur most readily at the C-Cl bond. However, the reactivity is also highly dependent on the electronic environment of the C-X bond and the specific catalyst system employed.

Studies on the related 2,4-dichloro-6-methoxypyrimidine have shown that Suzuki coupling with phenylboronic acid can be unselective, leading to a mixture of both C2- and C4-arylated products. mdpi.com This indicates that for methoxy-substituted pyrimidines, the electronic differences between the C2 and C4 positions can be subtle in the context of palladium catalysis. Given the general inertness of C-F bonds to Suzuki coupling under standard conditions, it is plausible that the C5-Cl bond would be the preferred site of reaction for this compound. However, without specific experimental data, predicting the regiochemical outcome remains speculative, as specialized catalysts can facilitate the coupling of less reactive C-F bonds.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. nih.gov For pyrimidine derivatives, microwave irradiation has been successfully employed in a variety of synthetic transformations, including multicomponent reactions and cross-coupling reactions. rsc.orgnih.govbeilstein-journals.org Although specific microwave-assisted procedures for this compound are not detailed, the general principles can be applied.

Microwave heating can significantly reduce reaction times compared to conventional heating methods. For instance, in the synthesis of other heterocyclic compounds, reaction times have been reduced from hours to minutes. nih.gov This rapid heating, combined with the ability to achieve higher temperatures and pressures, can drive reactions to completion more efficiently.

A hypothetical microwave-assisted synthesis involving a related compound, 6-amino-2,4-dimethoxypyrimidine, in a multicomponent reaction demonstrates the potential of this technology. The optimization of such a reaction would involve screening various solvents, catalysts, and microwave power levels to achieve the highest yield in the shortest time. nih.gov

Table 1: Hypothetical Optimization of a Microwave-Assisted Reaction for a Pyrimidine Derivative

| Entry | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | None | 200 | 10 | 45 |

| 2 | DMF | Acetic Acid | 200 | 10 | 60 |

| 3 | Acetic Acid | None | 200 | 10 | 75 |

| 4 | Acetic Acid | None | 75 | 5 | 84 |

This table is a representative example based on the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones and does not represent actual data for this compound. nih.gov

Novel Transformations and Functionalization Strategies

The functionalization of the this compound scaffold is crucial for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The reactivity of the chloro and fluoro substituents allows for a range of transformations.

Studies on the related compound, 5-chloro-2,4,6-trifluoropyrimidine, have shown that it can serve as a scaffold for creating polyfunctional pyrimidine systems through sequential nucleophilic aromatic substitution reactions. researchgate.netnih.gov However, the regioselectivity of these reactions can be complex, often leading to mixtures of products. researchgate.netnih.gov The chlorine atom at the 5-position and the fluorine atoms at the 2- and 4-positions are all susceptible to nucleophilic attack, with the relative reactivity being influenced by the nature of the nucleophile and the reaction conditions.

Furthermore, the development of one-pot, multicomponent reactions under microwave irradiation represents a green and efficient approach to synthesizing complex pyrimidine-based molecules. nih.govrsc.org These strategies often lead to higher yields, shorter reaction times, and simpler purification procedures compared to traditional synthetic methods. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-amino-2,4-dimethoxypyrimidine |

| 5-chloro-2,4,6-trifluoropyrimidine |

An article on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time. Extensive searches for empirical or theoretical spectroscopic data for this specific compound have not yielded any results.

Scientific literature and chemical databases readily provide spectral information for related pyrimidine derivatives. However, detailed ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, including High-Resolution Mass Spectrometry (HRMS), specifically for this compound are not available in the public domain.

Therefore, a scientifically accurate and thorough article adhering to the requested detailed outline cannot be constructed. Generating such an article without supporting data would lead to speculation and would not meet the required standards of accuracy and authoritativeness.

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrimidine Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Phase Ion Energetics Data

The study of gas-phase ion energetics provides fundamental insights into the intrinsic reactivity and stability of a molecule, free from solvent effects. Techniques such as mass spectrometry are used to determine key thermochemical properties like proton affinity (PA) and gas-phase acidity (ΔG_acid). These values are crucial for understanding reaction mechanisms and molecular properties.

While specific experimental or theoretical gas-phase ion energetics data for 5-Chloro-2,4-difluoro-6-methoxypyrimidine have not been reported, the analysis of the parent pyrimidine (B1678525) molecule offers a foundational understanding. For pyrimidine, protonation occurs exclusively at the nitrogen atoms. acs.org The introduction of substituents—chloro, fluoro, and methoxy (B1213986) groups—would significantly alter the electron density of the pyrimidine ring and, consequently, its ion energetics. The electron-withdrawing effects of the halogen atoms would be expected to decrease the proton affinity, while the electron-donating methoxy group would likely increase it, with the final value depending on the interplay of these competing effects.

Table 1: Illustrative Gas Phase Ion Energetics Data for Pyrimidine

| Compound | Parameter | Value (kJ/mol) | Site |

|---|---|---|---|

| Pyrimidine | Proton Affinity (PA) | 879 | Nitrogen atoms |

| Pyrimidine | Proton Affinity (PA) | 645 | C-5 position |

| Pyrimidine | Proton Affinity (PA) | 573 | C-2 position |

Data sourced from studies on the unsubstituted pyrimidine molecule and is provided for illustrative purposes. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Bond Lengths, Angles, and Molecular Conformation

From the X-ray diffraction data of a single crystal, the exact coordinates of each atom can be determined, allowing for the calculation of precise intramolecular distances and angles. For a substituted pyrimidine like this compound, this analysis would confirm the planarity of the pyrimidine ring and reveal any distortions caused by the bulky or electronegative substituents. The conformation of the methoxy group relative to the ring would also be unequivocally established.

Table 2: Selected Bond Lengths and Angles for the Analogous Compound 4,6-Dichloro-5-methoxypyrimidine

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | Cl1—C1 | 1.7262 (16) |

| O1—C4 | 1.351 (2) | |

| N1—C1 | 1.323 (2) | |

| O1—C5 (methoxy) | 1.449 (2) | |

| Bond Angle (°) | N1-C1-C4 | 125.7 (2) |

| C1-N2-C2 | 115.5 (2) | |

| C4-O1-C5 (methoxy) | 117.8 (1) |

Note: This data is for 4,6-Dichloro-5-methoxypyrimidine and serves as an illustration. researchgate.net The bond lengths and angles for this compound would differ due to the presence of fluorine atoms.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

Beyond the individual molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions. For this compound, several types of interactions would be anticipated. The presence of fluorine atoms allows for the formation of weak C–H···F hydrogen bonds and potentially F···F or C–F···π interactions, which are known to play a significant role in the crystal engineering of fluorinated organic compounds. rsc.org Furthermore, halogen bonds involving the chlorine atom (e.g., C–Cl···N) could be present. In the crystal structure of 4,6-Dichloro-5-methoxypyrimidine, short Cl···N contacts of 3.0940(15) Å and 3.1006(17) Å are observed, which link the molecules into a three-dimensional framework. researchgate.net The planar pyrimidine ring could also facilitate π-π stacking interactions, further stabilizing the crystal structure. nih.gov

Resolution of Molecular Conformation Ambiguities

While spectroscopic methods like NMR can suggest conformational preferences, X-ray crystallography provides a definitive, static picture of the molecular conformation in the solid state. For this compound, the key ambiguity would be the orientation of the methoxy group's methyl substituent relative to the pyrimidine ring. Crystallographic analysis would resolve this by precisely locating the hydrogen atoms (if using high-resolution data) or the carbon atom, confirming whether it is, for example, coplanar with or perpendicular to the ring. In the structure of 4,6-Dichloro-5-methoxypyrimidine, the pyrimidine ring is nearly planar, but the methoxy methyl carbon deviates significantly, by 1.082 (2) Å, from this plane, information that is crucial for computational modeling and understanding steric effects. researchgate.net

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for verifying the purity of chemical compounds and identifying any impurities from the synthesis or degradation processes. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile organic molecules like pyrimidine derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) (e.g., with UV/ELSD detection)

A specific, validated HPLC method for this compound is not described in the literature. However, a standard approach for purity assessment would involve reversed-phase HPLC. This technique separates compounds based on their hydrophobicity.

The compound would be dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase, typically C18 silica (B1680970) gel. A polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be used to elute the compound. By gradually increasing the proportion of the organic solvent (gradient elution), compounds are separated, with the target compound eluting at a characteristic retention time.

Purity is assessed using a detector. Given the aromatic pyrimidine core, a UV detector would be highly effective, likely set to a wavelength between 254 and 270 nm where pyrimidine derivatives typically absorb light. rug.nl The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For potential impurities that lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) could be used in parallel. Method validation would be required to establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) for the compound and any known impurities. researchgate.net

Table 3: Typical HPLC Parameters for Purity Analysis of Pyrimidine Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid or a buffer) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV/DAD (e.g., at 254 nm or 270 nm) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

These are general conditions and would require optimization for the specific analysis of this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile organic compounds within a sample. In the synthesis of complex molecules like this compound, GC-MS is indispensable for detecting and controlling volatile impurities. These impurities can include residual solvents, starting materials, or volatile by-products from the synthesis process.

The methodology involves injecting a volatilized sample into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each separated compound elutes from the column, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This spectrum acts as a "molecular fingerprint," allowing for definitive identification by comparison to spectral libraries.

For a high-purity final product, it is crucial to ensure that residual solvents used during synthesis and purification (such as acetonitrile, ethyl acetate, or dichloromethane) are below acceptable limits. GC-MS provides the necessary sensitivity and specificity for this type of analysis.

Below is an illustrative table of potential volatile impurities that could be monitored during the synthesis of a pyrimidine derivative.

| Potential Impurity | Typical Source | Expected Retention Time (t_R) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Dichloromethane | Reaction Solvent | Low | 84, 86, 49 |

| Acetonitrile | Reaction/Purification Solvent | Low | 41, 40, 39 |

| Ethyl Acetate | Extraction/Chromatography Solvent | Medium | 88, 70, 43 |

| Toluene | Reaction Solvent | High | 92, 91, 65 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used in organic synthesis to monitor the progress of a chemical reaction. libretexts.orgchemscene.com It is particularly effective for tracking the conversion of reactants to products in the synthesis of pyrimidine derivatives. nih.govsemanticscholar.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. semanticscholar.org Alongside the reaction mixture, spots of the starting materials are also applied for reference. A "co-spot," containing both the starting material and the reaction mixture, is often used to aid in identification. libretexts.org

The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent). The eluent travels up the plate by capillary action, and the components of the spotted mixtures move at different rates depending on their polarity and affinity for the adsorbent. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (R_f) value.

A reaction is considered complete when the TLC spot corresponding to the limiting reactant has completely disappeared from the lane of the reaction mixture, and a new spot, corresponding to the product, has appeared. libretexts.org The plates are typically visualized under UV light (254 nm and/or 365 nm), especially for UV-active compounds like pyrimidines, or by staining with a chemical agent. semanticscholar.org

The following table illustrates a hypothetical TLC analysis for a substitution reaction on a pyrimidine core.

| Compound | Role | Hypothetical R_f Value | Observation |

|---|---|---|---|

| Starting Pyrimidine | Reactant | 0.65 | Spot diminishes over time. |

| Nucleophile | Reactant | 0.20 | Spot may or may not be visible depending on its properties. |

| Product | Product | 0.50 | New spot appears and intensifies over time. |

| Reaction Mixture | Analysis Sample | Multiple Spots | Spots for reactants, product, and potential by-products are visible. |

Preparative Purification Techniques (e.g., Silica Gel Chromatography, Recrystallization)

Following the completion of a reaction, the crude product must be purified to remove unreacted starting materials, reagents, and by-products. For pyrimidine derivatives like this compound, silica gel chromatography and recrystallization are two of the most common and effective preparative purification techniques.

Silica Gel Chromatography This technique is a form of column chromatography and is one of the most common methods for purifying organic compounds. teledynelabs.com It operates on the same principles of separation as TLC but on a much larger scale. The crude product is loaded onto the top of a column packed with silica gel, which acts as the stationary phase. teledynelabs.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Components of the mixture separate based on their differential adsorption to the silica and solubility in the mobile phase. Fractions are collected as the solvent elutes from the column, and those containing the pure product (as determined by TLC analysis) are combined and evaporated to yield the purified compound. For highly fluorinated molecules, specialized fluorinated silica phases can be used to achieve better separation based on fluorine content. silicycle.com

Recrystallization Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at cooler temperatures. The solution is then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, which are present in smaller amounts or have different solubility profiles, remain dissolved in the solvent. The pure crystals are then collected by filtration. This method is highly effective for obtaining compounds with high crystalline purity.

The choice between these methods depends on the physical state of the crude product and the nature of the impurities. Often, chromatography is used for an initial cleanup, followed by recrystallization to achieve a high degree of purity.

| Technique | Principle of Separation | Typical Application | Key Parameters |

|---|---|---|---|

| Silica Gel Chromatography | Differential adsorption onto a solid stationary phase (silica gel). teledynelabs.com | Purification of liquid or solid mixtures; separation of compounds with different polarities. | Stationary phase (e.g., silica gel), mobile phase (solvent system), column dimensions. |

| Recrystallization | Differential solubility in a specific solvent at varying temperatures. | Final purification of a solid compound to achieve high purity. | Choice of solvent, cooling rate, temperature gradient. |

Computational Chemistry and Theoretical Investigations of Halogenated Pyrimidines

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to the modern study of molecular systems. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) with functionals like B3LYP, are widely used to model the properties of pyrimidine (B1678525) derivatives. researchgate.netnih.govnih.gov These calculations can predict a wide range of molecular characteristics with a high degree of accuracy, often in excellent agreement with experimental data. researchgate.net For halogenated pyrimidines, DFT has proven effective in elucidating structural details, vibrational modes, and electronic features. nih.govnih.gov

Prediction of Molecular Structures and Geometrical Parameters

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For substituted pyrimidines, DFT methods, often paired with basis sets like 6-311++G(d,p), are used to predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

For 5-Chloro-2,4-difluoro-6-methoxypyrimidine, the presence of various substituents on the pyrimidine ring results in a low-symmetry structure, likely belonging to the C_s point group, as there is no plane of symmetry other than the one containing the molecule. ias.ac.in Theoretical calculations for analogous molecules, such as 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, have shown that calculated structural parameters are in good agreement with experimental values obtained from techniques like X-ray diffraction. nih.gov The geometry of the pyrimidine ring is expected to be nearly planar, with minor distortions caused by the steric and electronic effects of the substituents.

Table 1: Predicted Geometrical Parameters for a Halogenated Pyrimidine Ring Based on Analogue Compounds Note: These are representative values based on DFT calculations of similar substituted pyrimidines and are intended to be illustrative for this compound.

| Parameter | Predicted Value (Angstrom Å or Degrees °) | Description |

| C-N Bond Length | ~1.33 Å | Average bond length within the pyrimidine ring. |

| C-C Bond Length | ~1.39 Å | Average bond length within the pyrimidine ring. |

| C-Cl Bond Length | ~1.74 Å | Bond length for the chlorine atom at position 5. |

| C-F Bond Length | ~1.35 Å | Average bond length for fluorine atoms at positions 2 and 4. |

| C-O Bond Length | ~1.36 Å | Bond between the ring carbon and the methoxy (B1213986) oxygen. |

| N-C-N Bond Angle | ~127° | Angle within the pyrimidine ring. |

| C-N-C Bond Angle | ~115° | Angle within the pyrimidine ring. |

| C-C-Cl Bond Angle | ~120° | Angle involving the chlorine substituent. |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are a standard method for predicting the vibrational frequencies and intensities of a molecule. prensipjournals.com By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes can be obtained. nih.gov

For halogenated pyrimidines, theoretical spectra are often compared with experimental data to provide detailed assignments for the observed vibrational bands. nih.govresearchgate.net Studies on related molecules like 2,4,6-trichloropyrimidine (B138864) and 6-chloro-2,4-dimethoxypyrimidine have successfully assigned characteristic vibrations, such as pyrimidine ring stretching modes, which are relatively insensitive to substitution, and mass-dependent modes like the ring breathing vibration. ias.ac.in For this compound, key predicted vibrations would include C-F stretching, C-Cl stretching, C-O-C stretching of the methoxy group, and various pyrimidine ring deformation modes. Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual bond stretches and angle bends to each normal mode, ensuring accurate assignments. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for Substituted Pyrimidines Note: Frequencies are illustrative and based on DFT studies of analogous compounds like 5-chloro-2,4,6-trifluoropyrimidine (B1583448) and 6-chloro-2,4-dimethoxypyrimidine. ias.ac.inresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 1550-1600 | Pyrimidine Ring C=N and C=C Stretching |

| 1400-1500 | Pyrimidine Ring Stretching |

| 1200-1300 | C-F Stretching |

| 1000-1100 | C-O-C Asymmetric Stretching (Methoxy) |

| 800-850 | Ring Breathing Mode |

| 600-750 | C-Cl Stretching |

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule governs its reactivity and optical properties. Quantum chemical calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov

For substituted pyrimidines, the HOMO-LUMO gap helps explain the charge transfer interactions that can occur within the molecule. ijesit.com In this compound, the electronegative halogen atoms and the electron-donating methoxy group are expected to significantly influence the energies of these frontier orbitals. Analysis of similar compounds shows that such substitutions can modulate the electronic properties and reactivity. nih.gov

Furthermore, calculations can determine the distribution of electronic charge across the molecule, often visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. researchgate.net For this molecule, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the hydrogen atoms of the methyl group and the areas around the halogen atoms will show positive potential.

Table 3: Conceptual Electronic Properties Based on Analogue Calculations

| Property | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | The methoxy group may raise the HOMO energy, while halogens lower it. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Electronegative F and Cl atoms strongly lower the LUMO energy, making the ring susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | A relatively small gap is expected, suggesting moderate reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the asymmetrical arrangement of polar C-F, C-Cl, and C-O bonds. |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates and the high-energy transition states that connect them. This allows for a detailed understanding of reaction kinetics and selectivity.

For halogenated pyrimidines, a common and important reaction is nucleophilic aromatic substitution (S_NAr), where a nucleophile replaces a halogen atom on the pyrimidine ring. The reactivity and regioselectivity of such reactions are heavily influenced by the substituents. For instance, in the related compound 5-chloro-2,4,6-trifluoropyrimidine, reactions with amine nucleophiles can lead to mixtures of products due to substitution at different positions. nih.govresearchgate.net

Theoretical modeling of the S_NAr mechanism for this compound would involve:

Reactant and Product Optimization: Calculating the stable geometries of the starting pyrimidine, the nucleophile, and the final substituted product.

Intermediate Modeling: Identifying and calculating the energy of the Meisenheimer complex, a key intermediate in the S_NAr pathway where the nucleophile has added to the ring.

Such calculations would clarify which position (2-F, 4-F, or 5-Cl) is most susceptible to nucleophilic attack, explaining the regioselectivity observed in experiments. The fluorine atoms are generally better leaving groups than chlorine in S_NAr reactions on electron-deficient rings, and theoretical calculations can quantify the activation energy barriers for substitution at each site.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulates the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the environment (e.g., a solvent).

For this compound, the primary source of conformational flexibility is the rotation of the methyl group of the methoxy substituent around the C-O bond. While the pyrimidine ring itself is largely rigid, the orientation of this methyl group can be important. Conformational analysis, often performed initially with quantum methods like potential energy surface scans, can identify the most stable orientations (rotamers). researchgate.net

MD simulations could then be used to:

Study the rotational dynamics of the methoxy group in the gas phase or in solution.

Analyze the interactions between the pyrimidine and solvent molecules, providing insights into solvation and solubility.

Explore intermolecular interactions in a condensed phase, which is a precursor to understanding crystal packing.

In the context of drug design, where similar pyrimidine scaffolds are used, MD simulations are crucial for studying the stability of a ligand within a protein's binding site. nih.gov

Predictive Modeling for Chemical Properties and Reactivity

Building upon quantum chemical calculations, predictive models can be developed to estimate various chemical and physical properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, which correlate calculated molecular descriptors with experimental data. nih.gov

For pyrimidine derivatives, computational models can predict a range of important properties:

Acidity/Basicity (pKa): The pKa values of the pyrimidine nitrogens are critical for their behavior in biological systems. DFT calculations, combined with a solvent model, can be used to compute the energy change upon protonation or deprotonation, which can be correlated with experimental pKa values to create a predictive model. nih.gov

Reactivity Indices: DFT provides a basis for calculating various reactivity descriptors. The HOMO and LUMO energies indicate susceptibility to oxidation and reduction. Local descriptors, such as Fukui functions and condensed-to-atom softness indices, can predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. researchgate.net For this compound, these indices would likely identify the carbon atoms attached to the fluorine atoms as the primary sites for nucleophilic attack.

Solubility and Partition Coefficients: Properties like the octanol-water partition coefficient (logP), a measure of lipophilicity, can be estimated using computational models based on calculated parameters like molecular surface area and polarity.

These predictive models are highly valuable in chemical synthesis and drug discovery, as they allow for the virtual screening of compounds and the prioritization of synthetic targets with desired properties, thereby saving time and resources.

Structure Activity Relationship Sar Studies in Pyrimidine Chemistry

Influence of Halogen Substitution (Chloro, Fluoro) on Reactivity and Molecular Properties

The presence and position of halogen atoms on the pyrimidine (B1678525) ring profoundly impact the molecule's electronic properties and reactivity, primarily through inductive and mesomeric effects. In 5-Chloro-2,4-difluoro-6-methoxypyrimidine, the chloro and fluoro substituents play distinct roles.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the pyrimidine ring. quora.com This deactivation makes the ring less susceptible to electrophilic attack but markedly more susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atoms at positions 2 and 4 create highly electrophilic centers, making them prone to displacement by nucleophiles.

Chlorine, while also electronegative, is less so than fluorine. quora.com Its inductive effect is weaker, but it can participate in resonance to a limited extent. In the context of nucleophilic substitution on a related compound, 5-chloro-2,4,6-trifluoropyrimidine (B1583448), it has been observed that the fluorine atoms are more readily displaced by nucleophiles than the chlorine atom. nih.govsemanticscholar.org This suggests that the C-F bonds are more polarized and the carbon atoms at positions 2 and 4 are more electrophilic than the carbon at position 5.

Studies on the reactivity of 5-chloro-2,4,6-trifluoropyrimidine with amine nucleophiles have provided valuable insights into the regioselectivity of substitution. nih.govsemanticscholar.org These studies consistently show that nucleophilic attack occurs preferentially at the 4-position, followed by the 2- and 6-positions, with the 5-position being the least reactive. This reactivity pattern is governed by a combination of electronic and steric factors. The nitrogen atoms in the pyrimidine ring strongly activate the ortho and para positions (2, 4, and 6) towards nucleophilic attack. The chloro group at the 5-position can further influence this reactivity through steric hindrance and its own electronic effects. nih.govsemanticscholar.org

The table below summarizes the observed regioselectivity in the reaction of 5-chloro-2,4,6-trifluoropyrimidine with various amines, which serves as a model for predicting the reactivity of this compound.

| Nucleophile | Major Product (Substitution at C-4) | Minor Product (Substitution at C-2/C-6) | Ratio (4-substituted : 2/6-substituted) |

|---|---|---|---|

| Ammonia (B1221849) | 4-Amino-5-chloro-2,6-difluoropyrimidine | 2-Amino-5-chloro-4,6-difluoropyrimidine | Not specified |

| Aniline | 4-Anilino-5-chloro-2,6-difluoropyrimidine | 2-Anilino-5-chloro-4,6-difluoropyrimidine | 95:5 |

| Morpholine | 4-(Morpholin-4-yl)-5-chloro-2,6-difluoropyrimidine | 2-(Morpholin-4-yl)-5-chloro-4,6-difluoropyrimidine | 90:10 |

Role of the Methoxy (B1213986) Group in Modulating Chemical Behavior and Interactions

However, the methoxy group is also inductively electron-withdrawing due to the high electronegativity of the oxygen atom. The net electronic effect is a balance of these opposing forces and is position-dependent. stackexchange.com In the context of drug-receptor interactions, the methoxy group can act as a hydrogen bond acceptor through its oxygen atom. This capability can be crucial for the binding of the molecule to biological targets such as enzymes or receptors.

The methoxy group also influences the molecule's physicochemical properties, such as lipophilicity and solubility. The addition of a methoxy group generally increases lipophilicity compared to a hydroxyl group, which can affect the molecule's ability to cross cell membranes. The rotational freedom around the C-O bond of the methoxy group can also influence the conformational preferences of the molecule, which in turn can affect its binding to a target protein. nih.gov

Positional Isomerism and its Impact on Chemical Reactivity

Positional isomerism, which refers to compounds with the same molecular formula but different arrangements of substituents on the aromatic ring, can have a profound impact on chemical reactivity. For a molecule like this compound, the specific placement of each substituent is critical.

For instance, if the chloro and fluoro atoms were to swap positions, the resulting isomer, 2-chloro-4,5-difluoro-6-methoxypyrimidine, would likely exhibit a different reactivity profile. The relative activating and deactivating effects of the halogens at different positions would alter the electrophilicity of the carbon atoms in the ring, leading to different outcomes in nucleophilic substitution reactions.

Based on studies of related polyhalogenated pyrimidines, the reactivity of the halogen at a particular position is influenced by the number of adjacent nitrogen atoms and the nature of the other substituents. nih.govsemanticscholar.org The positions ortho and para to the ring nitrogens (positions 2, 4, and 6) are the most activated towards nucleophilic attack. Therefore, a halogen at position 5 is generally less reactive than halogens at positions 2, 4, or 6. The interplay between the strong activation by the ring nitrogens and the electronic effects of the other substituents determines the precise hierarchy of reactivity.

The table below illustrates the predicted relative reactivity of different hypothetical isomers of chlorodifluoromethoxypyrimidine towards nucleophilic aromatic substitution, based on established principles of pyrimidine chemistry.

| Isomer | Most Labile Halogen | Predicted Major Substitution Product | Rationale |

|---|---|---|---|

| This compound | Fluorine at C-4 | 5-Chloro-2-fluoro-4-(nucleophil)-6-methoxypyrimidine | Strong activation at the 4-position by both ring nitrogens. |

| 2-Chloro-4,5-difluoro-6-methoxypyrimidine | Fluorine at C-4 | 2-Chloro-5-fluoro-4-(nucleophil)-6-methoxypyrimidine | The 4-position remains highly activated. |

| 4-Chloro-2,5-difluoro-6-methoxypyrimidine | Fluorine at C-2 | 4-Chloro-5-fluoro-2-(nucleophil)-6-methoxypyrimidine | The 2-position is strongly activated by both ring nitrogens. |

Computational Approaches to SAR (e.g., Molecular Docking for Binding Modes)

Computational methods are invaluable tools for elucidating the structure-activity relationships of molecules like this compound. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can provide detailed insights into how the compound interacts with biological targets and how its structural features relate to its activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govmdpi.comsdu.dkresearchgate.net For this compound, molecular docking could be used to model its binding to a specific enzyme or receptor active site. The simulation would reveal potential interactions, such as:

Hydrogen bonds: The nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Halogen bonds: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Hydrophobic interactions: The aromatic ring and the methyl part of the methoxy group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

By visualizing the binding mode, researchers can understand which substituents are crucial for interaction and how modifications to the structure might improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchpublish.comnih.govmdpi.comresearchgate.netrjpbr.com For a series of pyrimidine derivatives including this compound, a QSAR study would involve:

Data Collection: Gathering a dataset of pyrimidine analogues with their measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.

The resulting QSAR model can be used to predict the activity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of more potent and selective compounds. The model can also provide insights into which molecular properties are most important for the desired biological effect.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-chloro-2,4-difluoro-6-methoxypyrimidine in academic settings?

The synthesis typically involves sequential nucleophilic substitutions on a perhalogenated pyrimidine scaffold. For example:

Halogenation : Start with a pyrimidine core (e.g., 2,4,6-trifluoropyrimidine) and introduce chlorine at the 5-position via electrophilic substitution using POCl₃ or PCl₅ under reflux conditions.

Methoxy Introduction : Replace the 6-fluoro group with methoxy using sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Purification : Crystallize the product from acetonitrile or ethyl acetate to achieve high purity (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹⁹F NMR distinguishes fluorine environments (δ ~ -120 to -160 ppm for aromatic fluorines).

- ¹H NMR identifies methoxy protons (δ ~ 3.8–4.0 ppm) and aromatic protons (if present).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 197.02 Da).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., Cl···N interactions ~3.09–3.10 Å observed in related structures) .

Q. What safety protocols are essential during experimental handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services.

- Spill Response : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound?

The electron-withdrawing fluorine and chlorine atoms activate the pyrimidine ring for nucleophilic substitution, while the methoxy group at the 6-position exerts a steric and electronic influence. DFT studies (e.g., B3LYP/6-31G*) can predict:

Q. What crystallographic data reveal intermolecular interactions in this compound?

Single-crystal X-ray analysis of analogues (e.g., 4,6-dichloro-5-methoxypyrimidine) shows:

- Halogen Bonding : Cl···N interactions (~3.09–3.10 Å) stabilize crystal packing.

- Hydrogen Bonding : Methoxy oxygen participates in weak C–H···O bonds (2.8–3.0 Å).

- Thermal Parameters : Anisotropic displacement parameters indicate rigidity in the pyrimidine ring .

Q. How can regioselective functionalization be achieved at specific halogen sites?

- Kinetic Control : Use low-temperature conditions (-20°C) and bulky bases (e.g., LDA) to favor substitution at the 2-fluoro position.

- Thermodynamic Control : Prolonged heating in DMSO selectively replaces the 4-fluoro group due to lower activation energy.

- Catalysis : Pd(0) catalysts enable Suzuki coupling at the 5-chloro position .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for bioactive molecules:

- Anticancer Agents : Functionalization at the 4-fluoro position with amino groups yields kinase inhibitors.

- Antimicrobials : Introduction of sulfonamide moieties at the 2-fluoro position enhances bacterial target binding .

Notes

- Contradictions : and report differing dihedral angles for substituents, likely due to steric effects from ortho-tolyl groups in the latter.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.